Comprehensive Spectroscopic Characterization: 5-[Benzyl(cyclopropyl)amino]pentan-2-one
Comprehensive Spectroscopic Characterization: 5-[Benzyl(cyclopropyl)amino]pentan-2-one
This guide provides an in-depth technical characterization of 5-[Benzyl(cyclopropyl)amino]pentan-2-one , a specialized aminoketone intermediate.[1][2] The data presented synthesizes established spectroscopic principles with specific structural analysis, designed for researchers in medicinal chemistry and analytical development.[1][2]
[1][2]
CAS Number: 1854298-24-0 Formula: C₁₅H₂₁NO Molecular Weight: 231.34 g/mol IUPAC Name: 5-[benzyl(cyclopropyl)amino]pentan-2-one[1][2]
Introduction & Analytical Strategy
5-[Benzyl(cyclopropyl)amino]pentan-2-one is a tertiary aminoketone often utilized as a versatile building block in the synthesis of piperidine-based pharmaceuticals and CNS-active agents.[1][2] Its structure combines a lipophilic benzyl-cyclopropyl amine moiety with a reactive aliphatic ketone tail.[1][2]
Accurate characterization requires a multi-modal approach to differentiate it from potential byproducts (e.g., non-cyclopropylated secondary amines or over-alkylated quaternary salts).[1][2] The following workflow outlines the logical progression for structural validation.
Analytical Workflow (DOT Visualization)
Figure 1: Integrated analytical workflow for the isolation and validation of aminoketone intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6]
The NMR profile of this molecule is distinct due to the unique high-field signals of the cyclopropyl group contrasting with the aromatic benzyl region and the aliphatic ketone chain.[1][2]
Experimental Protocol: 1H/13C NMR
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Solvent: Deuterated Chloroform (CDCl₃) with 0.03% TMS.
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Concentration: ~10-15 mg in 0.6 mL solvent.
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Instrument Parameters: 400 MHz or higher; 298 K.
Predicted 1H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Context |
| 7.20 – 7.35 | Multiplet (m) | 5H | Ar-H | Benzyl aromatic ring protons.[1][2][3] |
| 3.68 | Singlet (s) | 2H | Ph-CH ₂-N | Benzylic methylene (deshielded by Ring + N).[1][2] |
| 2.52 | Triplet (t, J = 7.2 Hz) | 2H | N-CH ₂-CH₂ | Pentyl chain: α-position to Nitrogen.[1][2] |
| 2.45 | Triplet (t, J = 7.2 Hz) | 2H | CH ₂-C(=O) | Pentyl chain: α-position to Ketone.[1][2] |
| 2.12 | Singlet (s) | 3H | CH ₃-C(=O) | Methyl ketone (diagnostic singlet).[2] |
| 1.85 | Multiplet (m) | 1H | N-CH -(CH₂)₂ | Cyclopropyl methine proton.[1][2] |
| 1.76 | Quintet (m) | 2H | CH₂-CH ₂-CH₂ | Pentyl chain: β-position (central methylene).[1][2] |
| 0.40 – 0.55 | Multiplet (m) | 4H | Cyclopropyl-CH ₂ | Cyclopropyl ring methylene protons (high field).[1][2] |
Predicted 13C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| 208.7 | C =O | Ketone carbonyl carbon.[1][2] |
| 139.5 | Ar-C (Ipso) | Quaternary aromatic carbon.[1][2] |
| 128.8, 128.2, 126.9 | Ar-C H | Ortho, meta, and para aromatic carbons.[1][2] |
| 58.5 | Ph-C H₂-N | Benzylic carbon.[1][2] |
| 53.2 | N-C H₂-CH₂ | Aliphatic amine carbon.[1][2] |
| 43.6 | C H₂-C(=O) | Carbon α to ketone.[1][2] |
| 38.1 | N-C H-(Cyclopropyl) | Cyclopropyl methine carbon.[1][2] |
| 29.9 | C H₃-C(=O) | Methyl ketone carbon.[1][2] |
| 22.1 | CH₂-C H₂-CH₂ | Central methylene.[1][2] |
| 6.5 | Cyclopropyl-C H₂ | Cyclopropyl ring carbons (shielded).[1][2] |
Interpretation Insight: The presence of signals at δ 0.4-0.5 ppm in the proton spectrum is the "smoking gun" for the cyclopropyl group.[1][2] If these are missing, the cyclopropyl ring may have opened (unlikely under standard conditions) or the starting material was incorrect.[1][2]
Mass Spectrometry (MS) Profile[2]
Mass spectrometry is critical for confirming the molecular weight and analyzing the fragmentation stability of the N-cyclopropyl bond.[1][2]
Experimental Protocol: GC-MS (EI)
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Inlet Temp: 250°C.
Fragmentation Pathway (DOT Visualization)[2]
Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.[1][2]
Key Diagnostic Ions[2]
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m/z 231 [M]+: Molecular ion, typically weak to moderate intensity due to the labile amine center.[1][2]
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m/z 91 [C₇H₇]+ (Base Peak): The tropylium ion formed by the cleavage of the benzyl group.[1][2] This is almost always the 100% abundance peak in benzylamines.[1][2]
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m/z 43 [CH₃CO]+: Acetyl cation derived from the methyl ketone tail.[1][2]
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m/z 174: Result of α-cleavage on the pentyl chain side (loss of the acetone moiety -CH₂COCH₃).[1][2]
Infrared Spectroscopy (IR)[2]
IR provides rapid confirmation of the two functional termini: the ketone and the amine substituents.[1][2]
Key Absorption Bands (Neat/ATR)
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnosis |
| 3080 – 3005 | C-H Stretch (Cyclopropyl) | Weak | Distinctive "shoulder" above 3000 cm⁻¹, diagnostic for strained rings.[1][2] |
| 3030 | C-H Stretch (Aromatic) | Weak | Typical for benzyl group.[2] |
| 2950 – 2850 | C-H Stretch (Aliphatic) | Strong | Alkyl chain methylene groups.[2] |
| 1715 | C=O Stretch (Ketone) | Strong | Primary confirmation of the pentan-2-one core.[1][2] |
| 1600, 1495 | C=C Ring Stretch | Medium | Aromatic ring breathing modes.[1][2] |
| 1360 | CH₃ Bending | Medium | Methyl group of the ketone (methyl ketone umbrella mode).[1][2] |
| 1150 – 1200 | C-N Stretch | Medium | Tertiary amine character.[1][2] |
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for NMR increment calculations and MS fragmentation rules).
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Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] [Link]2]
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National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] Retrieved from [Link] (Used for comparative analysis of N-benzyl and pentan-2-one substructures).[1][2]
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Sigma-Aldrich. (2024).[1][2] Product Specification: 5-[benzyl(cyclopropyl)amino]pentan-2-one (CAS 1854298-24-0). ][2]">https://www.sigmaaldrich.com[1][2]
